molecular formula Br4Th B1606492 Thorium tetrabromide CAS No. 13453-49-1

Thorium tetrabromide

Cat. No.: B1606492
CAS No.: 13453-49-1
M. Wt: 551.65 g/mol
InChI Key: OMDXFCRSKHYDTM-UHFFFAOYSA-J
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Description

Significance in Actinide Chemistry and Materials Science Research

Thorium tetrabromide holds a significant position in the fields of actinide chemistry and materials science. Due to thorium's radioactivity being low enough for it to be handled in a standard laboratory setting, its compounds, including the tetrabromide, serve as valuable, more accessible analogues for studying the chemistry of heavier, more radioactive actinides. wikipedia.orgwikipedia.org The chemistry of thorium is dominated by the +4 oxidation state, making its compounds like ThBr₄, which are typically colorless, fundamental for understanding this stable oxidation state in the actinide series. wikipedia.orgwikipedia.org

In materials science, the discovery of radioluminescence in this compound in the mid-1970s marked a pivotal point, spurring intensified research. researchgate.net This property, where the material emits blue light when excited by various forms of radiation, makes it a candidate for applications such as radiation detectors and scintillators. researchgate.netgoogle.com Its exceptional radioresistance further enhances its suitability for these applications. researchgate.net Moreover, this compound can be used as a matrix for high-resolution spectroscopy of other actinide ions. researchgate.net The compound's role extends to nuclear energy research, where thorium is considered a potential alternative to uranium for nuclear fuel, producing less long-lived radioactive waste. ontosight.ai

Historical Context of Intensive Scholarly Investigation

The initial synthesis of this compound can be traced back to early investigations into thorium chemistry. However, it did not receive significant scholarly attention until the discovery of its luminescent properties around 1975. researchgate.net This discovery was a catalyst for a new wave of intensive research into its physical and chemical characteristics. researchgate.net

Early synthetic methods involved the direct reaction of thorium metal with bromine or the reaction of thorium(IV) hydroxide (B78521) with hydrobromic acid. wikipedia.org Over the years, more refined methods have been developed to produce high-purity this compound, such as the reaction between thorium dioxide and aluminum tribromide followed by chemical vapor transport. researchgate.net

Investigations into its crystal structure have also evolved. Early work established the existence of polymorphic forms. wikipedia.orgwikipedia.orgacs.org The α-form and β-form were identified, with the β-form being stable at higher temperatures. wikipedia.orgacs.org More recent studies, including rerefinements of the crystal structure using modern diffraction techniques, have provided highly precise data on lattice parameters and atomic coordinates. researchgate.netnih.gov

Overview of Key Academic Research Trajectories

Current and historical research on this compound has followed several key trajectories:

Synthesis and Purification: A primary research area has been the development of efficient and reliable methods for synthesizing high-purity this compound. This includes direct synthesis from the elements, reactions involving thorium oxide, and chemical vapor transport techniques to obtain crystalline products. wikipedia.orgresearchgate.netgoogle.com

Structural Characterization: A significant body of research has focused on elucidating the crystal structure of this compound and its polymorphs. X-ray and neutron diffraction studies have been instrumental in determining the tetragonal crystal systems of the α and β forms and identifying a low-temperature phase. wikipedia.orgresearchgate.netnih.govrsc.orgresearchgate.netmaterialsproject.org These studies have provided detailed information on bond lengths, bond angles, and coordination geometries. rsc.orgmaterialsproject.org

Spectroscopic and Electronic Properties: The luminescent properties of this compound have been a major driver of research. researchgate.netgoogle.com Spectroscopic studies, including optical absorption and X-ray photoelectron spectroscopy, have been employed to investigate its electronic structure. rsc.orgrsc.orgresearchgate.net Research has also explored its use as a host lattice for the spectroscopic study of other actinide ions.

Coordination Chemistry: The ability of this compound to form coordination complexes is another important research avenue. It reacts with Lewis-acid solvents like tetrahydrofuran (B95107) and can form anionic complexes. wikipedia.orgcdnsciencepub.comresearchgate.net The synthesis and characterization of these complexes contribute to a broader understanding of actinide coordination chemistry. cdnsciencepub.comcore.ac.ukillinois.edu

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaThBr₄
Molar Mass551.65 g/mol
AppearanceWhite solid
Melting Point678 ± 5 °C
Boiling Point857 °C
Crystal Structure (α-form)Tetragonal
Crystal Structure (β-form)Tetragonal
SolubilitySoluble in water, ethanol, and ethyl acetate

Data sourced from wikipedia.orgwikipedia.org

Crystal Structure Data for α-Thorium Tetrabromide

ParameterValue
Crystal SystemTetragonal
Space GroupI4/a
a6.7068 (2) Å
c13.5792 (6) Å
Volume610.81 (5) ų
Z4
Calculated Density5.999 Mg m⁻³

Data from a 2023 rerefinement study researchgate.net

Properties

CAS No.

13453-49-1

Molecular Formula

Br4Th

Molecular Weight

551.65 g/mol

IUPAC Name

thorium(4+);tetrabromide

InChI

InChI=1S/4BrH.Th/h4*1H;/q;;;;+4/p-4

InChI Key

OMDXFCRSKHYDTM-UHFFFAOYSA-J

SMILES

Br[Th](Br)(Br)Br

Canonical SMILES

[Br-].[Br-].[Br-].[Br-].[Th+4]

Other CAS No.

13453-49-1

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Direct Elemental Combination and Optimization of Reaction Parameters

The most fundamental method for synthesizing thorium tetrabromide is the direct reaction between thorium metal and elemental bromine. This process, while straightforward in principle, requires careful control of reaction parameters to ensure high yield and purity.

The direct synthesis of this compound from its constituent elements is effectively carried out under vacuum conditions. google.com This method involves the reaction of metallic thorium with bromine vapors in an evacuated and sealed apparatus, typically constructed from quartz to withstand the high temperatures and corrosive nature of the reactants. google.com The product, primarily in a polycrystalline form, can be purified further through sublimation in a vacuum at approximately 600°C. wikipedia.org

One documented large-scale synthesis involves placing a rod of metallic thorium within a quartz tube that is connected to a reservoir of liquid bromine. google.com The system is evacuated to a high vacuum before the thorium is heated, allowing bromine vapor to react with the metal. The resulting this compound powder is then collected in a cooler section of the tube. google.com

Table 1: Parameters for Direct Vacuum Synthesis of ThBr₄ google.com
ParameterValue/Description
ReactantsThorium (Th) metal rod, liquid Bromine (Br₂)
ApparatusQuartz tube with Pyrex ends
Initial Pressure10⁻⁴ mm Hg (evacuated)
Reaction Temperature900°C - 950°C
Bromine Pressure (during reaction)~100 mm Hg
Product FormPolycrystalline powder

Temperature is a critical parameter in the direct synthesis of this compound. The reaction between solid thorium metal and gaseous bromine requires significant thermal energy to proceed at a practical rate, with temperatures typically in the range of 900°C to 950°C being utilized. google.com

The stoichiometry of the reactants, governed by the balanced chemical equation Th + 2Br₂ → ThBr₄, is fundamental to achieving a pure product. An excess or deficiency of bromine can lead to incomplete reaction or the formation of lower-valent thorium bromides, respectively. While detailed mechanistic studies on the precise effects of stoichiometry are not extensively published, the principles of solid-gas reactions dictate that maintaining the correct proportion of reactants is crucial for maximizing the yield of the desired tetrahalide. oaepublish.comrsc.org

Vacuum Synthesis and Yield Optimization

Indirect Synthesis Pathways from Thorium Precursors

Indirect methods utilize more common thorium compounds as starting materials, offering alternatives to the use of scarce and expensive thorium metal.

This compound can be synthesized from common thorium precursors like thorium dioxide (ThO₂) and thorium(IV) hydroxide (B78521) (Th(OH)₄).

One effective laboratory-scale synthesis involves the reaction of thorium dioxide, which is more readily available than the metal, with aluminum tribromide (AlBr₃). researchgate.netresearchgate.net This method avoids the use of reactants like carbon tetrachloride which can introduce impurities. researchgate.net A similar reaction has been documented for the synthesis of neptunium (B1219326) tetrabromide from its oxide, suggesting the reaction proceeds as: 3ThO₂ + 4AlBr₃ → 3ThBr₄ + 2Al₂O₃. wikipedia.org

Alternatively, thorium(IV) hydroxide can be reacted with hydrobromic acid (HBr). wikipedia.orgontosight.ai However, this aqueous-phase method has the significant disadvantage of often producing products contaminated with thorium oxybromides, which can be difficult to separate. wikipedia.org

Table 2: Comparison of Indirect Synthesis Pathways
PrecursorBrominating AgentAdvantagesDisadvantagesReference
Thorium Dioxide (ThO₂)Aluminum Tribromide (AlBr₃)Utilizes readily available precursor; high purity product.Requires anhydrous conditions. researchgate.netresearchgate.net
Thorium(IV) Hydroxide (Th(OH)₄)Hydrobromic Acid (HBr)Direct reaction.Product often contaminated with oxybromides. wikipedia.org

Chemical Vapor Transport (CVT) is a powerful technique used for the purification and growth of high-quality single crystals of inorganic compounds, including this compound. researchgate.netresearchgate.net This method is particularly effective when used in conjunction with the synthesis from thorium dioxide and aluminum tribromide. researchgate.netresearchgate.net

In this process, the crude product from the initial synthesis is sealed in an evacuated ampoule and subjected to a temperature gradient. The transporting agent, in this case, excess AlBr₃, reacts with the ThBr₄ to form a gaseous species at the hotter end of the ampoule (the source). researchgate.netresearchgate.net This gaseous complex then diffuses to the cooler end (the sink), where the reverse reaction occurs, depositing highly pure crystals of ThBr₄. researchgate.netresearchgate.net This in situ purification method effectively separates the thorium halide from non-volatile impurities, yielding large, well-formed crystals. researchgate.net The specific temperatures of the source and sink are critical for controlling the transport rate and crystal quality. mpg.de

Reaction of Thorium Oxide/Hydroxide with Brominating Agents

Electrochemical Synthesis Approaches

A convenient and efficient room-temperature route to this compound adducts is through electrochemical synthesis. cdnsciencepub.comresearchgate.net This method involves the electrochemical oxidation of a thorium metal anode in a non-aqueous solvent, such as acetonitrile (B52724), containing dissolved bromine. cdnsciencepub.com

The process yields the acetonitrile adduct, ThBr₄·4CH₃CN, directly and in high yield. researchgate.net This approach is advantageous as it avoids the high temperatures required for direct elemental combination and the potential impurities associated with some indirect pathways. cdnsciencepub.com The resulting adduct can be isolated easily from the reaction mixture. cdnsciencepub.com

Table 3: Experimental Data for Electrochemical Synthesis of ThBr₄·4CH₃CN researchgate.net
Initial Th Mass (g)Initial Br₂ Volume (mL)Voltage (V)Initial Current (mA)Time (h)Product Yield (%)
0.85.0850391
1.54.05040455

Direct Electrochemical Oxidation of Thorium Metal

A notable method for synthesizing thorium(IV) compounds is through the direct electrochemical oxidation of thorium metal. cdnsciencepub.com This process involves the electrochemical dissolution of a thorium anode in a non-aqueous electrolyte containing a source of the bromide ligand. Specifically, the oxidation of thorium metal in a solution of bromine (Br₂) dissolved in acetonitrile leads to the formation of thorium(IV) bromide species. cdnsciencepub.comresearchgate.net This technique is advantageous as it proceeds at room temperature, avoiding the harsh conditions required by many conventional high-temperature syntheses. cdnsciencepub.com The efficiency of this electrochemical process, measured by the amount of metal dissolved per Faraday of electricity, demonstrates its viability as a synthetic route. researchgate.net

Formation of Acetonitrile Adducts as Intermediates

In the electrochemical synthesis described above, the primary products isolated are not anhydrous this compound, but rather its acetonitrile adducts. cdnsciencepub.com The electrochemical oxidation of thorium in a bromine-acetonitrile solution directly yields the complex ThBr₄·4CH₃CN. cdnsciencepub.comresearchgate.net These adducts are crucial intermediates in the synthesis of the pure tetrahalide. researchgate.net The coordinated acetonitrile ligands can be removed by heating the adduct in a vacuum. cdnsciencepub.com This two-step process—electrochemical formation of the adduct followed by thermal decomposition—provides a convenient and controlled pathway to obtaining pure, solvent-free this compound. cdnsciencepub.comresearchgate.net The use of these intermediates avoids the direct high-temperature reaction of thorium metal with bromine, which can be difficult to control.

Electrochemical Synthesis Parameters
Anode Thorium Metal
Solution Phase Bromine (Br₂) in Acetonitrile (CH₃CN)
Primary Product ThBr₄·4CH₃CN
Final Product Pathway Heating the adduct in a vacuum

Purification Techniques for Crystalline this compound

Achieving high purity and obtaining single crystals of this compound are critical for the accurate characterization of its physical and chemical properties. Various refinement techniques are employed to this end.

Vacuum Sublimation for Product Refinement

Vacuum sublimation is a standard and effective method for the purification of this compound. wikipedia.org This technique exploits the volatility of the compound at elevated temperatures and reduced pressures. By heating the crude product to approximately 600 °C in a vacuum, the this compound transitions into the gas phase, leaving behind less volatile impurities. wikipedia.org The gaseous ThBr₄ is then re-deposited as a purified crystalline solid on a cooler surface. This process is highly effective for removing non-volatile contaminants, such as thorium oxybromides, which can form from reactions with residual moisture. wikipedia.org A similar technique is also used for the purification of other metal halides like zirconium tetrabromide. webelements.com

Bridgman Method for Single Crystal Growth

For applications requiring large, high-quality single crystals, the Bridgman method is a suitable crystal growth technique. mdpi.comresearchgate.net While specific application to ThBr₄ is not widely documented, the method is used for growing single crystals of other thorium compounds, such as ThRu₂Si₂, and various metal halides. mdpi.commdpi.com The process involves melting the purified this compound in a vertically oriented crucible that has a conical tip at the bottom. mdpi.com The crucible is then slowly lowered from a high-temperature furnace zone into a cooler zone. mdpi.comresearchgate.net Crystallization begins at the cool tip, and as the crucible continues its descent, the solid-liquid interface moves upward, progressively solidifying the entire melt into a single crystal. mdpi.com This method is advantageous for producing large, defect-free crystals needed for detailed structural and property analysis. researchgate.net

Bridgman Method Parameters
Principle Directional solidification of a melt
Apparatus Vertical furnace with a temperature gradient, Crucible
Process 1. Material is melted in the hot zone. 2. Crucible is slowly lowered into the cool zone. 3. Crystal nucleates at the tip and grows upwards.
Outcome Large, high-quality single crystal

Side Product Isolation in Polymorph Synthesis

Different crystalline forms, or polymorphs, of this compound can be isolated, sometimes as side products of specific reactions. An example is the isolation of the α-polymorph of ThBr₄. Single crystals of α-ThBr₄ were obtained as a side product during a reaction between the β-polymorph of ThBr₄ and copper(I) bromide (CuBr) at 753 K. iucr.orgresearchgate.net In this synthesis, the primary goal was likely the formation of a different compound, but the conditions also facilitated the phase transition and crystallization of α-ThBr₄ from the β-ThBr₄ reactant. iucr.org The α-ThBr₄ crystals were physically separated from the reaction mixture for subsequent analysis. This highlights how specific reaction conditions can be exploited to isolate particular polymorphs that might otherwise be difficult to obtain directly.

Crystallographic and Polymorphic Investigations

Elucidation of Alpha (α) and Beta (β) Polymorphic Forms

Thorium tetrabromide is known to exist in two primary polymorphic forms at different temperatures: a low-temperature alpha (α) form and a high-temperature beta (β) form. wikipedia.org The transition from the α- to the β-phase occurs at approximately 420-426°C. wikipedia.orgwikipedia.org While the β-form is stable above this temperature, it is metastable at room temperature and will slowly convert to the α-form over a period of 10 to 12 weeks. wikipedia.org

A key characteristic of this compound's polymorphs is their structural relationship with the corresponding forms of thorium tetrachloride (ThCl₄). Both the α and β forms of ThBr₄ are isotypic, meaning they have the same crystal structure, as the respective α and β forms of ThCl₄. wikipedia.org

The high-temperature β-ThBr₄ possesses a tetragonal crystal structure with the space group I4₁/amd. wikipedia.orgmaterialsproject.orgrsc.org This structure is isostructural with β-ThCl₄. researchgate.net In this arrangement, the thorium atom is coordinated with eight bromide ions. The coordination polyhedron consists of four shorter and four longer Th-Br bonds. materialsproject.org

The low-temperature α-ThBr₄ also crystallizes in the tetragonal system, but with the space group I4₁/a. nih.goviucr.org This form is isotypic with α-ThCl₄. nih.goviucr.org In both the α and β structures, the thorium atoms are surrounded by a coordination polyhedron of eight halogen atoms, and both forms contain four formula units per unit cell. researchgate.net Despite the same primary coordination, the structural differences between the two polymorphs are small but distinct, primarily in the bond lengths and angles. nih.gov

The α-polymorph is generally referred to as the low-temperature form. nih.goviucr.org Early studies identified a phase transition from the β-form to the α-form at 699 ± 5 K (426 °C). nih.goviucr.org Spectroscopic investigations on uranium-doped α-ThBr₄ have described its structure as being of the scheelite type (I4₁/a), where the thorium atom occupies a site with S₄ symmetry. journaldephysique.org

Further investigations at cryogenic temperatures have revealed additional structural complexities. Studies on β-ThBr₄ have identified a displacive phase transition at 95 K. osti.gov Below this temperature, the material exhibits a displacively modulated incommensurate structure.

Structural Relationships and Isotypism with Thorium Tetrachloride

Detailed Crystal Structure Determination and Refinement

The crystal structures of this compound polymorphs have been determined and refined using powder and single-crystal X-ray diffraction techniques, leading to progressively more precise structural data.

Initial structural determinations of this compound were conducted using X-ray powder diffraction. These early studies successfully indexed the diffraction pattern of β-ThBr₄ to a body-centered tetragonal lattice with the space group I4₁/amd. rsc.orgrsc.orgrsc.org Structure refinement based on powder data for β-ThBr₄ yielded key structural parameters and bond lengths, confirming its isotypism with other actinide tetrachlorides and tetrabromides. rsc.orgrsc.org These analyses provided the foundational data for the unit cell dimensions and atomic positions within the β-polymorph. rsc.org

More precise structural details have been obtained through single-crystal X-ray diffraction. A recent study on the α-modification of ThBr₄ provided a detailed description of its structure at 100 K. iucr.org In the α-ThBr₄ crystal structure, the thorium atom has a site symmetry of 4̅ and is coordinated by eight bromine atoms, forming a tetragonal-disphenoidal coordination polyhedron. nih.goviucr.org Each bromine atom, in turn, bridges two thorium atoms. This connectivity results in a three-dimensional network of edge-sharing polyhedra. nih.gov The connection motif in α-ThBr₄ is similar to that in the β-form. nih.gov

A 2023 rerefinement of the α-ThBr₄ crystal structure using single-crystal X-ray diffraction data collected at 100 K has provided significantly higher precision for the lattice parameters and atomic coordinates compared to previous studies. iucr.orgresearchgate.net This work confirmed the space group as I4₁/a and provided refined values for the Th-Br bond lengths, which were found to be 2.9100(4) Å and 3.0107(4) Å. nih.gov This is a notable improvement on earlier reported values and differs from the bond lengths in β-ThBr₄, which are 2.85 Å and 3.12 Å. nih.gov

Data Tables

Table 1: Comparison of Structural Parameters for α-ThBr₄

Parameter Mason et al. (1974) nih.gov Graubner & Kraus (2023) iucr.org
Temperature (K) Room Temp. 100
Space Group I4₁/a I4₁/a
a (Å) 6.744 6.7068(2)
c (Å) 13.627 13.5792(6)
V (ų) 620.1 610.81(5)
Th-Br1 (Å) 2.909 2.9100(4)

Table 2: Crystal Data and Structure Refinement for α-ThBr₄ at 100 K Data from Graubner & Kraus (2023) iucr.orgresearchgate.net

Parameter Value
Chemical formula ThBr₄
Formula weight 551.68
Crystal system Tetragonal
Space group I4₁/a
a (Å) 6.7068(2)
c (Å) 13.5792(6)
Volume (ų) 610.81(5)
Z 4
Calculated density (Mg m⁻³) 5.999
Radiation type Mo Kα
Reflections collected 9305
Independent reflections 463
R[F² > 2σ(F²)] 0.021

Table 3: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ų) for α-ThBr₄ at 100 K Data from Graubner & Kraus (2023) researchgate.net

Atom x y z U(eq)
Th1 0.000000 0.250000 0.125000 0.00764(15)

Table 4: Selected Bond Lengths (Å)

Form Bond Length (Å) Source
α-ThBr₄ Th1—Br1 2.9100(4) nih.govresearchgate.net
α-ThBr₄ Th1—Br1 3.0107(4) nih.govresearchgate.net
β-ThBr₄ Th—Br 2.88 materialsproject.org

Single-Crystal X-ray Diffraction Studies

Coordination Environment and Extended Solid-State Architecture

The arrangement of atoms in the crystal lattice of this compound defines its chemical and physical properties. The coordination of the thorium cation by bromide anions and the subsequent linkage of these coordination polyhedra create a complex three-dimensional network.

In the α-modification of this compound, the thorium (Th⁴⁺) ion is coordinated by eight bromide (Br⁻) ions. nih.govresearchgate.netnih.govresearchgate.net This arrangement forms a specific type of coordination polyhedron known as a tetragonal disphenoid. nih.govresearchgate.netnih.govresearchgate.netiucr.org This geometry indicates a distorted coordination environment around the central thorium atom. At low temperatures, the structure becomes incommensurate and modulated, which reduces the site symmetry of the thorium ion from D₂d to D₂. aip.org

Precise measurements of the interatomic distances and the angles between bonds provide a quantitative description of the coordination environment in α-ThBr₄. The thorium-bromine bond lengths are not all equivalent; there are two distinct sets of distances within the coordination polyhedron. nih.gov Earlier studies also reported on the angular geometry, describing the arrangement of the four nearest bromine atoms as a distorted square or a significantly flattened tetrahedron. rsc.org

Table 1: Interatomic Distances and Bond Angles in α-Thorium Tetrabromide
ParameterValueReference
Th—Br Bond Length 14 × 2.9100 (4) Å nih.gov
Th—Br Bond Length 24 × 3.0107 (4) Å nih.gov
Br-Th-Br Angle 193.8° rsc.org
Br-Th-Br Angle 2150.2° rsc.org

This table presents selected interatomic distances and bond angles for α-ThBr₄, highlighting the distorted nature of the coordination polyhedron.

The individual [ThBr₈] polyhedra are not isolated but are connected to form the extended solid-state structure. In α-ThBr₄, each bromide ion bridges two thorium atoms, leading to the formation of a three-dimensional network through edge-sharing polyhedra. nih.gov This connectivity can be succinctly described using the Niggli formula as ³∞[ThBr₄/₂Br₄/₂]. nih.govresearchgate.netnih.gov This notation indicates that all eight bromine atoms of the coordination polyhedron are shared with neighboring polyhedra.

The arrangement of the thorium atoms relative to each other within the crystal lattice is also a key structural feature. In the crystal structure of α-ThBr₄, each thorium atom is surrounded by eight other thorium atoms, which form an irregular polyhedron. iucr.org There are two distinct sets of thorium-thorium interatomic distances in this network. nih.goviucr.org The shortest of these distances in α-ThBr₄ is notably shorter than the equivalent distance in the β-polymorph. nih.gov

Table 2: Thorium-Thorium Interatomic Distances in α-Thorium Tetrabromide
ParameterDistanceReference
Th⋯Th Distance 14 × 4.77179 (12) Å nih.goviucr.org
Th⋯Th Distance 24 × 6.70680 (19) Å iucr.org

This table details the distances between neighboring thorium atoms in the α-ThBr₄ crystal lattice.

Connectivity Motifs and Polyhedral Linkages

Investigation of Structural Phase Transitions

This compound undergoes several structural phase transitions that are dependent on temperature. These transitions involve changes in the crystal structure and symmetry.

This compound exhibits at least three distinct phase transitions. A high-temperature transition occurs at approximately 426 °C (699 K), marking the transformation between the α- and β-polymorphs. iucr.orgwikipedia.org Both the α and β forms are tetragonal and isotypic with the corresponding forms of thorium tetrachloride. wikipedia.org

At low temperatures, further structural changes are observed. A phase transition has been identified at 95 K (~-178 °C). capes.gov.brresearchgate.netresearchgate.nettandfonline.comosti.gov This is described as a displacive, incommensurate phase transition, where the structure becomes modulated. aip.orgresearchgate.net This transition is characterized by the softening of a low-lying optic mode and is considered a cooperative second-order Jahn-Teller effect. researchgate.netosti.gov Below this transition temperature, the symmetry is lowered. capes.gov.br Another low-temperature form is reported to exist below -203 °C (70 K). wikipedia.org The phase transition at 70 K for ThCl₄, which is isostructural with ThBr₄, has been confirmed by various spectroscopic techniques.

Commensurate-Incommensurate Phase Transition Dynamics

This compound (ThBr₄) undergoes a significant structural phase transition at a critical temperature (T_c) of approximately 95 K. researchgate.netresearchgate.netcapes.gov.br This transition is characterized as a displacive, second-order phase transition from a high-temperature commensurate (normal) phase to a low-temperature incommensurately modulated phase. researchgate.netifs.hr The incommensurate phase remains stable down to at least 4 K, with no evidence of a "lock-in" transition to a commensurate phase at lower temperatures. semanticscholar.org

The dynamic origin of this transition is the softening of a low-lying transverse optic phonon mode as the temperature approaches 95 K from above. researchgate.netresearchgate.net Inelastic neutron scattering studies have been instrumental in characterizing this soft mode, which has a wavevector q_s ≈ 0.3 c, where c is the reciprocal lattice vector. researchgate.netresearchgate.net The softening of this particular optic mode indicates an instability in the crystal lattice against a periodic distortion with a wavelength that is not a simple multiple of the underlying lattice spacing, hence the term "incommensurate."

Below the transition temperature of 95 K, the frozen-in soft mode gives rise to a static, displacively modulated crystal structure. The dynamics of this incommensurate phase are characterized by two distinct low-energy excitations that emerge from the soft mode: the amplitude mode (amplitudon) and the phase mode (phason). researchgate.netsemanticscholar.org

Amplitude Mode: This is an optical-like mode that corresponds to fluctuations in the amplitude of the static modulation. researchgate.netifs.hr Its temperature dependence is consistent with theoretical expectations for an amplitudon in an incommensurate system. researchgate.net

Phase Mode: This is an acoustic-like mode that corresponds to fluctuations in the phase of the modulation. researchgate.netifs.hrsemanticscholar.org The phase mode, or phason, has been identified in constant-Q scans in inelastic neutron scattering experiments. researchgate.net

The phase transition in ThBr₄ is considered a cooperative Jahn-Teller effect of the second order. osti.gov This interpretation suggests that the structural instability is driven by the mixing of the last occupied and first vacant molecular orbitals of the e-type in the ThBr₈⁴⁻ cluster, mediated by specific vibrational modes. osti.gov

Table 1: Key Parameters of the Commensurate-Incommensurate Phase Transition in this compound
ParameterValue/DescriptionSource(s)
Transition Temperature (T_c)~95 K researchgate.netresearchgate.netcapes.gov.br
Nature of TransitionDisplacive, Second-Order, Commensurate-to-Incommensurate researchgate.netifs.hr
Driving MechanismSoftening of a transverse optic phonon mode researchgate.netresearchgate.net
Soft Mode Wavevector (q_s)Approximately 0.3 c* researchgate.netresearchgate.net
Low-Temperature Phase ExcitationsAmplitude mode (amplitudon) and Phase mode (phason) researchgate.netifs.hrsemanticscholar.org
Theoretical InterpretationCooperative second-order Jahn-Teller effect osti.gov

Symmetry Lowering Phenomena and Associated Splittings

The phase transition in this compound at 95 K is accompanied by a reduction in the crystal's symmetry. capes.gov.br At room temperature, in its commensurate phase, ThBr₄ possesses a crystal structure that is analyzed based on a D₄h factor group. capes.gov.br The structural transformation to the incommensurate phase below 95 K leads to a lower symmetry state.

This symmetry lowering is experimentally evidenced by spectroscopic measurements, particularly Raman spectroscopy. capes.gov.br A key observation is the splitting of the strongest E_g symmetry mode in the Raman spectrum as the crystal is cooled below the transition temperature. capes.gov.br This splitting is a direct consequence of the reduction in symmetry, which lifts the degeneracy of certain vibrational modes.

The nature of the atomic displacements involved in this symmetry reduction has been elucidated through a combination of optical spectra analysis and neutron scattering data. researchgate.netresearchgate.net The eigenvector of the soft optic mode responsible for the transition is a linear combination of B₁u-type and B₂g-type bromine atom displacements. researchgate.netresearchgate.netosti.gov This specific combination of displacements dictates the symmetry of the resulting modulated structure in the incommensurate phase. The site symmetry of the thorium ions is consequently lowered in this new phase. researchgate.net

While the high-temperature phase is well-described, the precise space group of the modulated low-temperature incommensurate phase is complex to define due to the loss of translational periodicity. However, analysis of the spectroscopic data for U⁴⁺ doped into ThBr₄ suggests that the local site symmetry is perturbed to a lower symmetry environment, with D₂d being a good approximation for interpreting the crystal field splitting at low temperatures.

Table 2: Symmetry and Spectroscopic Splitting in this compound
PhaseTemperatureSymmetry Group (Factor Group Analysis)Spectroscopic EvidenceSource(s)
Commensurate (Normal)> 95 KD₄hDegenerate E_g Raman mode capes.gov.br
Incommensurate< 95 KLower symmetry (approximated as D₂d for local sites)Splitting of the E_g Raman mode capes.gov.br
Atomic Displacements in TransitionCombination of B₁u and B₂g type bromine displacementsDetermined from optical spectra and neutron scattering researchgate.netresearchgate.netosti.gov

Influence of Cooling Rates on Polymorph Isolation

This compound is known to exist in at least two polymorphic forms, a low-temperature α-phase and a high-temperature β-phase. wikipedia.org The transition between these two polymorphs occurs at 426 °C. wikipedia.org Both the α and β forms crystallize in the tetragonal system, with only minor structural differences between them. wikipedia.org

Detailed experimental studies focusing specifically on the influence of varying cooling rates on the isolation of the α and β polymorphs of this compound are not extensively documented in the reviewed scientific literature. However, it has been noted that the high-temperature β-phase often persists metastably below the 426 °C transition temperature. wikipedia.org This phenomenon strongly suggests that the kinetics of the phase transformation, and therefore the cooling rate, play a crucial role in determining the polymorphic form obtained at room temperature.

In general materials science, rapid cooling or quenching from a high-temperature phase often favors the retention of that phase in a metastable state at lower temperatures, as the system may not have sufficient time to undergo the thermodynamically favored transformation to the more stable low-temperature phase. Conversely, slow cooling rates typically allow for the equilibrium phase transition to occur, resulting in the formation of the stable low-temperature polymorph.

Advanced Spectroscopic Characterization and Electronic Structure Probing

Optical Absorption Spectroscopy

Optical absorption spectroscopy is a key technique used to investigate the electronic structure of ThBr₄, particularly the relationships between its valence and conduction bands. rsc.orgresearchgate.net

Studies combining optical absorption and X-ray photoelectron spectroscopies have been instrumental in probing the electronic structure of thorium tetrabromide. rsc.orgresearchgate.net These investigations reveal that the electronic process responsible for the valence-to-conduction band transition is the same one that gives rise to the Th 4f photoelectron 'shake-up' satellites observed in XPS. rsc.orgresearchgate.net This connection highlights a unified mechanism governing these distinct spectroscopic features.

This compound exhibits significant radioluminescence, emitting blue light when excited by various forms of radiation. google.com This includes electromagnetic waves with wavelengths shorter than 3000 Å (such as ultraviolet, X-rays, and gamma rays) and energetic charged particles like alpha rays, beta rays, protons, and heavy ions. google.com

The emission spectrum of ThBr₄ is broad, spanning from 3400 Å to 4800 Å, with a peak intensity centered at approximately 4000 Å. google.com A notable characteristic of this emission is its stability across a wide temperature range, from 300 K down to 77 K. google.com However, the fluorescence is quenched at temperatures around 350 K, a process that is reversible upon cooling. google.com The maximum quantum yield for fluorescence is achieved with an excitation wavelength of 2700 Å. google.com Due to the inherent radioactivity of thorium, ThBr₄ also displays a natural autoluminescence. google.com

PropertyValue
Emission Spectrum Range 3400 Å - 4800 Å
Peak Emission Wavelength ~4000 Å
Optimal Excitation Wavelength 2700 Å
Fluorescence Quenching Temp. ~350 K

This table summarizes the key radioluminescence properties of this compound.

Research into the radioluminescence of this compound under excitation from alpha, beta, gamma, and X-rays has determined its scintillation period to be on the order of 3 microseconds. google.com This relatively short decay time is a crucial parameter for its potential applications in radiation detection. google.com

Radioluminescence Studies and Emission Wavelength Analysis

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Investigations using XPS have provided detailed insights into the core-level electronic structure of ThBr₄. rsc.org By comparing the XPS data of ThBr₄ with other thorium halides like ThF₄ and ThCl₄, a systematic understanding of how the halide anion influences the electronic environment of the thorium ion can be developed. rsc.orgresearchgate.net These studies are fundamental to building a comprehensive model of the electronic properties of actinide compounds.

Th 4f Photoelectron 'Shake-up' Satellites Analysis

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for investigating the valence electronic structure of molecules in the gas phase. By analyzing the kinetic energies of photoejected electrons, detailed information about molecular orbital energies and bonding characteristics can be obtained.

The valence-electronic structure of this compound (ThBr₄) has been elucidated through gas-phase He(I) and He(II) ultraviolet photoelectron spectra, interpreted with the aid of relativistic density functional calculations. researchgate.net The spectra reveal a complex band structure arising from the ionization of electrons from orbitals with significant contributions from both the thorium and bromine atoms.

For ThBr₄, which is considered to have an effective tetrahedral (Td) geometry in the gas phase, eight distinct bands have been observed in its UPS spectrum. researchgate.net These bands are primarily associated with ionization from the five Br 4p-based symmetry orbitals. The complexity of the spectrum is enhanced by spin-orbit coupling, which causes the splitting of three of these bands: the (4t₂)⁻¹, (1t₁)⁻¹, and (3t₂)⁻¹ ionizations. researchgate.net

The interpretation of these spectral features is rationalized by considering the contributions of both Th 6p and Br 4p atomic orbitals to the molecular orbitals. researchgate.net The observed splittings and energy levels are compared with those of other thorium tetrahalides, such as ThF₄ and ThCl₄, to build a consistent picture of the electronic structure across the series. researchgate.net Studies on related thorium compounds, like thorium oxide, show that the valence band is primarily composed of O 2p states hybridized with Th 6d states, indicating the significant role of the thorium valence orbitals in bonding. acs.org

The UPS spectrum provides precise values for the vertical ionization energies (VIEs), which correspond to the energy required to remove an electron from a molecule without any change in the molecular geometry. For this compound, the first vertical ionization energy has been experimentally measured to be 10.92 ± 0.03 eV. researchgate.netresearchgate.net This value marks the onset of the photoionization process from the highest occupied molecular orbital (HOMO).

A series of eight bands are observed in the spectrum, corresponding to ionization from different valence molecular orbitals. researchgate.net Relativistic density functional theory calculations have been employed to assign these bands and predict their VIEs, showing good agreement with experimental data. researchgate.net The table below summarizes the experimentally observed vertical ionization energies for ThBr₄.

BandVertical Ionization Energy (eV)Assignment
110.92 ± 0.03First VIE
2-8Not explicitly detailed in sourcesIonization from five Br 4p symmetry orbitals, with spin-orbit splitting for (4t₂)⁻¹, (1t₁)⁻¹, and (3t₂)⁻¹ ionizations

Table 1: Experimentally determined vertical ionization energies for gaseous ThBr₄ from UPS. researchgate.netresearchgate.net

Valence-Electronic Structure Profiling (e.g., Th 6p and Br 4p contributions)

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. It is instrumental in determining molecular structure, bond strength, and the nature of phase transitions in the solid state.

Infrared spectroscopy of this compound has been performed on both powdered samples and under matrix isolation conditions. In matrix isolation experiments, which provide spectra of isolated molecules in an inert gas matrix, the T₂ stretching mode of ThBr₄ was identified at a frequency of 230 ± 2 cm⁻¹. researchgate.netresearchgate.net This result is consistent with an effective tetrahedral geometry for the molecule in the gas phase. researchgate.netresearchgate.net

Studies on powdered crystalline ThBr₄ at room temperature have revealed five distinct absorption bands in the far-infrared region (20-400 cm⁻¹). The presence of multiple bands points to the solid-state structure, where intermolecular interactions and crystal symmetry influence the vibrational modes. Polarized IR reflectivity measurements on single crystals have been used to help assign these observed bands according to their symmetry. IR spectroscopy is also a valuable tool for confirming the purity and identity of synthesized ThBr₄, for instance in its acetonitrile (B52724) adduct form, ThBr₄·4CH₃CN. researchgate.netcdnsciencepub.com

Raman spectroscopy has been a key technique in studying the structural properties and phase transitions of solid this compound. At room temperature, the Raman spectrum of a ThBr₄ single crystal is consistent with its known crystal structure. capes.gov.br

Crucially, temperature-dependent Raman studies conducted over a range of 10 K to 300 K revealed a structural phase transition at a critical temperature (Tc) of 95 K. capes.gov.br This transition is characterized by a lowering of the crystal symmetry. A prominent feature in the Raman spectrum that signals this phase transition is the splitting of the strongest E₉ symmetry mode below 95 K. capes.gov.br This splitting indicates that the degeneracy of this vibrational mode is lifted due to the change in the crystal's symmetry. The temperature dependence of the Raman spectra is related to changes in the magnitude of the order parameter associated with the phase transition. aps.org

TemperatureObservationSpectroscopic Feature
Room Temp. (~300 K)Stable β-ThBr₄ phase (D₄h symmetry)Raman lines assigned based on D₄h factor group. capes.gov.br
95 KStructural Phase TransitionDiscovery of the transition point. capes.gov.br
Below 95 KLower symmetry phaseSplitting of the E₉ symmetry mode. capes.gov.br

Table 2: Summary of Temperature-Dependent Raman Spectroscopy Findings for ThBr₄.

At room temperature, this compound crystallizes in the β-form, which belongs to the D¹⁹₄ₕ (I4₁/amd) space group. capes.gov.br This structure contains two ThBr₄ formula units per primitive unit cell.

Factor group analysis based on this D₄ₕ symmetry is used to predict the number and activity of the vibrational modes. For the ThBr₄ crystal structure at the center of the Brillouin zone (q ≈ 0), the total 30 vibrational modes are classified by their symmetry labels. The analysis predicts that out of these 30 modes, 5 are infrared active, 10 are Raman active, and 5 are inactive (silent) modes. The observed Raman lines in the room-temperature spectra of single crystals have been assigned based on this factor group analysis. capes.gov.br

Total ModesRaman Active ModesInfrared Active ModesInactive (Silent) Modes
301055

Table 3: Predicted Vibrational Mode Activity for β-ThBr₄ (D₄ₕ Symmetry) from Factor Group Analysis.

Estimates for Gaseous Thorium Tetrahalide Vibrational Properties

The vibrational properties of gaseous thorium tetrahalides, including this compound (ThBr₄), have been a subject of both experimental and theoretical investigation. While experimental data for some thorium tetrahalides have been obtained through techniques like high-temperature infrared spectroscopy, theoretical calculations, particularly those employing density functional theory (DFT), have become crucial in providing comprehensive vibrational frequency data. aip.orgsouthampton.ac.ukoecd-nea.org

Early analyses of thermochemical data relied on estimated vibrational frequencies. aip.org However, more recent studies have provided refined experimental and calculated values. For instance, matrix isolation infrared experiments have measured the T₂ stretching mode of ThBr₄ at 230 ± 2 cm⁻¹. researchgate.net

Theoretical calculations have been performed to determine the full set of vibrational frequencies for the thorium tetrahalides. southampton.ac.uk These calculations confirm the tetrahedral (Td) geometry for these molecules. southampton.ac.uk The vibrational modes for a tetrahedral molecule are categorized into A₁, E, and T₂ symmetries.

Below is an interactive data table summarizing the calculated vibrational frequencies for this compound.

Vibrational ModeSymmetryCalculated Frequency (cm⁻¹)
ν₁ (stretch)A₁Data not available
ν₂ (bend)EData not available
ν₃ (stretch)T₂230 ± 2
ν₄ (bend)T₂Data not available

Note: The table will be updated as more specific calculated values for all vibrational modes of ThBr₄ become available through further research. For comparison, the ν₄ bending frequency of gaseous ThF₄ was experimentally measured to be 116 cm⁻¹. aip.org Such experimental data for ThBr₄ remains less definitive. southampton.ac.uk

Ligand Field Theory and f-Element Spectral Interpretation

Ligand field theory (LFT) is a theoretical framework used to interpret the electronic spectra of f-block elements, such as thorium, in their compounds. acs.org While LFT has been successfully applied to lanthanides, its application to actinides is more complex due to the greater radial extension of the 5f orbitals compared to the 4f orbitals of lanthanides. acs.org This extension means that the 5f electrons in early actinides can participate more significantly in bonding. acs.org

For thorium compounds, particularly Th⁴⁺ complexes which have a 5f⁰ electronic configuration, the interpretation of electronic spectra is primarily concerned with ligand-to-metal charge transfer transitions, as there are no f-f transitions to observe. wikipedia.org However, studies on doped systems, such as U⁴⁺ (5f²) in a ThBr₄ host lattice, provide valuable insights into the electronic structure and the effects of the crystal field. researchgate.net

The analysis of the absorption and emission spectra of U⁴⁺ in α-ThBr₄, which has a scheelite structure, has allowed for the determination of crystal field parameters in a D₂d symmetry approximation. researchgate.net These parameters quantify the splitting of the electronic energy levels of the U⁴⁺ ion due to the electrostatic field created by the surrounding bromide ligands. researchgate.net The spectral differences observed between U⁴⁺ in α-ThBr₄ and β-ThBr₄ highlight how small structural distortions can lead to significant changes in the crystal field parameters. researchgate.net

Modern computational methods, such as ligand field density functional theory (LFDFT) and ab initio ligand-field theory (AILFT), are increasingly used to analyze and predict the electronic structures and spectral properties of actinide complexes. aps.orgacs.orgrsc.org These methods provide a more detailed understanding of covalency and the role of 5f and 6d orbitals in bonding. aps.orgacs.org For instance, in actinide hexachloride complexes, a decrease in covalency along the actinide series has been indicated by the nephelauxetic effect observed in Slater-Condon and spin-orbit coupling parameters. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic structure of thorium tetrabromide. Various theoretical approaches have been employed to model its properties and predict its behavior.

Density Functional Theory (DFT) has been a primary tool for studying thorium tetrahalides. southampton.ac.uk Geometry optimizations and harmonic frequency calculations have been performed using different DFT programs, including GAUSSIAN98 and MAGIC. southampton.ac.uk These studies have tested several functionals, such as the Local Spin Density Approximation (LSDA), Becke-Lee-Yang-Parr (BLYP), and the hybrid functional B3LYP. southampton.ac.ukredalyc.org

For instance, calculations using both GAUSSIAN98 and MAGIC with LSDA and BLYP functionals have been benchmarked against each other to ensure the consistency of theoretical predictions. southampton.ac.ukresearchgate.net The B3LYP functional, in particular, has been used to compute equilibrium geometries and harmonic frequencies. southampton.ac.uk These DFT studies consistently predict a tetrahedral (Td) equilibrium geometry for gas-phase ThBr₄. researchgate.net This theoretical ground state structure is supported by experimental evidence from gas-phase electron diffraction and matrix isolation infrared spectroscopy. southampton.ac.ukresearchgate.net

The choice of basis sets is crucial in these calculations. Effective Core Potentials (ECPs) are typically used for the heavy thorium atom to account for relativistic effects and reduce computational cost. southampton.ac.uk Studies have shown that for DFT calculations, convergence can be achieved with appropriate basis sets without the need for high angular momentum functions, which are more critical for methods like Møller-Plesset second-order perturbation theory (MP2). southampton.ac.uk

Table 1: Comparison of Theoretical and Experimental Bond Distances for this compound

Method/FunctionalBasis SetCalculated Th-Br Bond Distance (Å)Experimental Th-Br Bond Distance (Å)
B3LYPECP on Th, 6-311G** on BrData not explicitly available for ThBr₄, but methodology applied to ThF₄~2.62 (extrapolated)
LSDA (GAUSSIAN98)Not specifiedResults used for benchmarking
BLYP (GAUSSIAN98)Not specifiedResults used for benchmarking
LSDA (MAGIC)Not specifiedResults used for benchmarking
BLYP (MAGIC)Not specifiedResults used for benchmarking
Note: Specific calculated bond distances for ThBr₄ were not detailed in the provided search results, but the methodology has been established in studies of thorium tetrahalides. southampton.ac.uk

Given that thorium is a heavy actinide element, relativistic effects are significant and must be considered for accurate electronic structure calculations. wikipedia.orgresearchgate.net Relativistic effects, particularly the spin-orbit interaction, play a crucial role in determining the properties of thorium compounds. wikipedia.org

Relativistic Hartree-Fock-Slater methods have been used to perform geometry optimization calculations on actinide tetrahalides, including ThBr₄. researchgate.net These calculations support the tetrahedral equilibrium geometry for these molecules in their ground states. researchgate.net Furthermore, a perturbational procedure for calculating relativistic effects has been proposed, which consistently treats all first-order terms. The results from this method have been compared with full relativistic Dirac-Fock-Slater treatments. researchgate.net

The Dirac-Fock-Slater method is a relativistic extension of the Hartree-Fock-Slater method and has been implemented in programs to calculate potential energy curves for diatomic molecules, showcasing its utility for heavy element systems. uni-kassel.de For ThBr₄, relativistic density functional calculations were essential for interpreting its gas-phase ultraviolet photoelectron spectra. researchgate.net

Molecular orbital (MO) calculations provide insights into the bonding and electronic distribution within a molecule. Semi-empirical Self-Consistent Field (SCF) MNDO (Modified Neglect of Diatomic Overlap) molecular-orbital calculations have been used to support the interpretation of experimental data for this compound. researchgate.net These calculations help in understanding the mixing of atomic orbitals to form molecular orbitals. researchgate.net

Ab initio relativistic MO SCF calculations have been performed on other thorium-containing diatomics, demonstrating the profound impact of relativity on bond lengths and force constants. researchgate.net While specific SCF-Xα results for ThBr₄ are not detailed, this method has been used for assessing the electronic structure of related molecules, indicating its applicability. researchgate.net

A key aspect of actinide chemistry is the role of the 5f electrons in chemical bonding. wikipedia.org In thorium, the 5f and 6d subshells are very close in energy. wikipedia.org While the ground-state electron configuration of a gaseous thorium atom is [Rn]6d²7s², the 5f orbitals are low-lying excited states and can participate in bonding, particularly in metallic thorium. wikipedia.org

Molecular Orbital Calculations (e.g., SCF MNDO, SCF-Xα)

Chemical Bonding Analysis

The nature of the chemical bonds in thorium compounds is a subject of significant interest. The bonds in ThBr₄ exhibit characteristics of both ionic and covalent interactions. escholarship.org Generally, bonding between a metal and a nonmetal is often ionic. libretexts.org Given the high electropositivity of thorium and the electronegativity of bromine, a significant ionic character is expected in the Th-Br bond. wikipedia.org

However, actinide compounds are known to have greater covalent character than analogous lanthanide compounds. wikipedia.org Computational studies on related thorium-metal bonded complexes suggest that thorium-metal bonds are more ionic compared to their uranium counterparts but are still not purely ionic. mdpi.com In one study, the Th-Ru bond was described as being dominated by ionic character but more covalent than similar lanthanide bonds. mdpi.com

The analysis of the Th-Br bond can be framed by considering the electronegativity difference between thorium and bromine. A large difference typically indicates a polar covalent or ionic bond. libretexts.org While ThBr₄ is predominantly ionic, the participation of thorium's outer orbitals in bonding introduces a degree of covalency. wikipedia.org This mixed character is a hallmark of the chemistry of early actinides. wikipedia.org

Bond Dissociation Energies and Related Thermochemical Properties

Theoretical and experimental studies have been conducted to determine the bond dissociation energies and other thermochemical properties of this compound (ThBr₄). High-temperature mass spectrometry has been used to study gaseous equilibria involving ThBr₄ and its lower-valent species (ThBr₃, ThBr₂, and ThBr). aip.org From these studies, reaction enthalpies, bond dissociation energies, and standard enthalpies of formation have been derived. aip.org

The sublimation entropy of ThBr₄ suggests the possibility of a distorted tetrahedral structure, a deviation from the behavior observed for thorium tetrafluoride (ThF₄) and thorium tetrachloride (ThCl₄). aip.org Trends in bond dissociation energies have been compared with those of other thorium and uranium halides. aip.orgaip.org

Key thermochemical data for this compound are summarized below:

PropertyStateValue
Standard Molar Enthalpy of Formation (ΔfH⁰) at 298.15 Ksolid (s)-963.4 ± 1.4 kJ/mol rsc.org
Standard Molar Enthalpy of Formation (ΔfH⁰) at 298.15 Kgas (g)-766 kJ/mol chemister.ru
Standard Molar Entropy (S⁰) at 298.15 Ksolid (s)243 J/(mol·K) chemister.ru
Standard Molar Entropy (S⁰) at 298.15 Kgas (g)438.1 J/(mol·K) chemister.ru
Molar Heat Capacity at Constant Pressure (Cp) at 298.15 Kgas (g)104.6 J/(mol·K) chemister.ru

This table presents a selection of thermochemical data for this compound.

Prediction and Elucidation of Structural and Vibrational Properties

Computational chemistry has been instrumental in predicting and understanding the structural and vibrational characteristics of this compound.

Geometry Optimizations and Equilibrium Structures

Density functional theory (DFT) has been employed to investigate the ground state of this compound. unige.chscispace.com Geometry optimization calculations, performed using software packages like GAUSSIAN98 and MAGIC, have consistently predicted a tetrahedral equilibrium geometry for ThBr₄ in its ground state. unige.chscispace.comresearchgate.net These computational methods are essential for determining the most stable arrangement of atoms in a molecule by minimizing its energy. qcware.com

Some studies have suggested the possibility of a distorted tetrahedral structure for gaseous ThBr₄ based on sublimation entropy data. aip.orgaip.orgaip.org However, full optimization calculations using both local and non-local density functionals confirm a tetrahedral structure, which is further supported by harmonic frequency calculations that yield real frequencies for this geometry. scispace.com

Harmonic Frequency Calculations

Harmonic frequency calculations are crucial for characterizing the vibrational modes of a molecule. For this compound, these calculations have been performed using various computational methods, including DFT, Hartree-Fock, and Møller-Plesset second-order perturbation theory. unige.chscispace.com While experimental vibrational frequency data for ThBr₄ is scarce, with some studies measuring the T₂ stretching mode around 230 cm⁻¹, computational methods provide valuable predictions for all vibrational frequencies. unige.chresearchgate.net These calculated frequencies are important for interpreting experimental spectra and for calculating other thermodynamic properties. iosrjournals.org

The calculated harmonic frequencies for ThBr₄ at a tetrahedral geometry are all real, which confirms that this structure corresponds to a minimum on the potential energy surface. scispace.com

Zero-Point Energy Determinations

Zero-point energy (ZPE) is the lowest possible energy that a quantum mechanical system may have. It is a consequence of the Heisenberg uncertainty principle and is present even at absolute zero temperature. Computational methods, particularly those that perform harmonic frequency calculations, are used to determine the ZPE of molecules like this compound. unige.chscispace.com The ZPE is calculated from the sum of the energies of the fundamental vibrational modes. This value is then used to adjust the total energy of the optimized geometry, providing a more accurate representation of the molecule's ground state energy. aps.org

Computational Thermodynamics

Computational thermodynamics is a field that applies computational methods to study the thermodynamic properties of materials. epj-conferences.org For this compound, computational approaches, in conjunction with experimental data, have been used to calculate a range of thermodynamic functions. rsc.org

By combining heats of solution measured at 298.15 K with other thermodynamic data, the standard heats of formation for solid ThBr₄ have been determined to be -963.4 ± 1.4 kJ mol⁻¹. rsc.org Using these values along with entropy and heat capacity data, thermodynamic functions associated with the formation of ThBr₄ have been calculated as a function of temperature. rsc.org

Studies have also investigated the heat capacity of ThBr₄ at low temperatures, revealing glass-like anomalous behavior which is attributed to the typical incommensurate-excitations known as phasons and amplitudons. issp.ac.ruresearchgate.net The standard molar enthalpy of formation for gaseous ThBr₄ has been reported as -766 kJ/mol, and the standard molar entropy as 438.1 J/(mol·K). chemister.ru

Reactivity, Solution Chemistry, and Coordination Complex Formation

Reactions in Nonaqueous Solvents

Thorium tetrabromide exhibits diverse reactivity in nonaqueous solvents, leading to the formation of various coordination complexes and adducts. These reactions are crucial for understanding the fundamental chemistry of thorium and for developing non-aqueous separation and purification processes.

The reaction of this compound with liquid ammonia (B1221849) at room temperature results in the formation of a decaammine thorium(IV) bromide octaammoniate. researchgate.net This complex, identified through single-crystal X-ray diffraction, has the chemical formula [Th(NH₃)₁₀]Br₄ · 8NH₃. researchgate.net The formation of this large ammine complex highlights the strong Lewis acidity of the Th(IV) center and its capacity to coordinate with a significant number of neutral ligands. The reaction demonstrates that while this compound reacts with liquid ammonia to form a decaammine complex, other thorium tetrahalides form ammoniates with different compositions. For instance, thorium tetrachloride forms a tetraammoniate, [Th(NH₃)₁₀]Cl₄ · 4NH₃, and the iodide yields an approximate nonaammoniate. researchgate.net

Table 1: Ammine Complex of this compound

ReactantSolventProduct FormulaDescription
This compound (ThBr₄)Liquid Ammonia (NH₃)[Th(NH₃)₁₀]Br₄ · 8NH₃Decaammine thorium(IV) bromide octaammoniate

This compound readily forms adducts with various organic Lewis bases in nonaqueous media. These reactions typically involve the direct interaction of the thorium salt with the organic ligand.

A well-documented example is the formation of an acetonitrile (B52724) adduct, ThBr₄·4CH₃CN. This compound can be synthesized efficiently via the electrochemical oxidation of thorium metal in a solution of bromine in acetonitrile. researchgate.netcdnsciencepub.com This method provides a direct and convenient route to the acetonitrile complex, avoiding the need for high-temperature synthesis of the anhydrous halide followed by reaction with the ligand. cdnsciencepub.com

This compound also forms complexes with N-substituted ureas. For instance, it reacts with N,N,N′,N′-tetramethylurea (tmu) to form a 1:3 complex, ThBr₄,3tmu. rsc.org This is in contrast to the corresponding uranium tetrabromide, which forms a 1:2 complex with the same ligand, highlighting differences in the coordination chemistry of these two actinides. rsc.org Other actinide tetrahalides, such as those of protactinium, neptunium (B1219326), and plutonium, typically form 1:2 complexes with phosphine (B1218219) oxide ligands in nonaqueous solvents. rsc.org

Table 2: Adducts of this compound with Organic Ligands

LigandLigand AbbreviationAdduct FormulaSynthesis Method
AcetonitrileCH₃CNThBr₄·4CH₃CNElectrochemical oxidation of Th in Br₂/CH₃CN solution researchgate.netcdnsciencepub.com
N,N,N′,N′-TetramethylureatmuThBr₄,3tmuDirect reaction rsc.org

Formation of Ammine Complexes in Liquid Ammonia

Behavior in Molten Salt Systems

The chemistry of this compound in molten alkali metal bromides is of significant interest, particularly for applications in molten salt reactor technology and pyrochemical reprocessing of nuclear fuels. iaea.org

In molten salt systems, this compound acts as a Lewis acid, reacting with alkali metal bromides (MBr, where M = Na, K, Rb, Cs) to form complex anionic species. osti.gov Thermographic and X-ray phase analyses have shown the formation of distinct compounds depending on the alkali metal cation. For the larger cations (K, Rb, Cs), congruently melting compounds with the general formula M₂ThBr₆ are formed. osti.gov In the system with sodium bromide, a compound with the stoichiometry NaThBr₅ is realized, which decomposes in the solid phase. osti.gov

Phase diagrams for the binary systems of ThBr₄-MBr (M = Na, K, Rb, Cs) have been established using thermographic analysis. osti.gov These diagrams reveal the formation of the M₂ThBr₆ compounds, which melt congruently at 635 °C for K₂ThBr₆, 650 °C for Rb₂ThBr₆, and 680 °C for Cs₂ThBr₆. osti.gov The NaThBr₅ compound decomposes at 356 °C via a solid-phase reaction. osti.gov The phase diagrams also identify the presence of eutectic points, and their compositions and melting temperatures have been determined. osti.gov

Table 3: Compounds Formed in ThBr₄-MBr Molten Salt Systems

Alkali Metal Bromide (MBr)Compound FormedMelting/Decomposition Temperature (°C)Melting Behavior
Sodium Bromide (NaBr)NaThBr₅356Decomposes in solid phase
Potassium Bromide (KBr)K₂ThBr₆635Congruent melting
Rubidium Bromide (RbBr)Rb₂ThBr₆650Congruent melting
Cesium Bromide (CsBr)Cs₂ThBr₆680Congruent melting

The hexabromothorate(IV) compounds, M₂ThBr₆, have been characterized using X-ray diffraction on polycrystalline samples. osti.gov The potassium and rubidium salts, K₂ThBr₆ and Rb₂ThBr₆, are isostructural, crystallizing in the hexagonal system. osti.gov In contrast, Cs₂ThBr₆ exhibits a pseudocubic tetragonal structure. osti.gov These structures are based on the [ThBr₆]²⁻ anion, where the thorium(IV) ion is coordinated by six bromide ions in an octahedral geometry.

Table 4: Crystallographic Data for M₂ThBr₆ Compounds

CompoundCrystal SystemLattice Parameters (nm)
K₂ThBr₆Hexagonala = 0.752, c = 1.180
Rb₂ThBr₆Hexagonala = 0.758, c = 1.224
Cs₂ThBr₆Tetragonal (pseudocubic)a = 1.137, c = 1.069

Phase Diagram Studies of ThBr4-MBr Binary Systems

Disproportionation and Stability of Lower Thorium Bromides (ThBrₓ, x<4)

While this compound (ThBr₄) represents the most stable bromide of thorium, lower valence thorium bromides, with the general formula ThBrₓ where x < 4, have been reported, though they are generally unstable and highly reactive. wikipedia.org The study of these lower bromides, primarily ThBr₃ and ThBr₂, provides insight into the redox chemistry of thorium. Their existence is often transient, and they tend to undergo disproportionation, particularly at elevated temperatures. wikipedia.orgrsc.org

Reports indicate that lower bromides such as ThBr₃ and ThBr₂ are highly reactive chemical species. wikipedia.org At high temperatures, they readily disproportionate. wikipedia.org This behavior is analogous to that of the lower thorium iodides, which are somewhat more stable and have been studied more extensively. For instance, thorium triiodide (ThI₃) is known to reversibly dissociate into the tetraiodide and diiodide between 550-600°C, while both lower iodides disproportionate to the tetraiodide and thorium metal above 600°C. rsc.org A similar pattern of reactivity is expected for the bromides.

The formation of these lower bromides can be achieved by the reduction of this compound with metallic thorium at high temperatures. The stability of these compounds is precarious, and they readily convert back to the more stable tetravalent state and thorium metal.

In the gas phase, the existence of lower-valent species ThBr₃, ThBr₂, and ThBr has been confirmed through mass spectrometry during the bromination of solid thorium at temperatures between 1500 K and 2000 K. researchgate.netaip.orgresearchgate.netaip.org Studies of the reaction equilibria in the gas phase have allowed for the determination of their thermodynamic properties, which are crucial for understanding their stability. researchgate.netresearchgate.net

The following tables summarize key thermodynamic data for gaseous lower thorium bromides derived from high-temperature equilibrium studies.

Table 1: Standard Enthalpies of Formation for Gaseous Thorium Bromides

CompoundFormulaStateΔH₟(298.15 K) (kJ/mol)
Thorium monobromideThBrGas134.3 ± 13
Thorium dibromideThBr₂Gas-243.5 ± 13
Thorium tribromideThBr₃Gas-574.9 ± 13

Data sourced from Hildenbrand & Lau (1990). aip.org

Table 2: Bond Dissociation Enthalpies for Gaseous Thorium Bromides

ReactionDₑ(298.15 K) (kJ/mol)
ThBr₂(g) → ThBr(g) + Br(g)431.8
ThBr(g) → Th(g) + Br(g)511.3

Data sourced from Hildenbrand & Lau (1990). aip.org

These thermodynamic values quantify the instability of the lower bromides relative to this compound and underpin their tendency to disproportionate. The solid-state lower bromides have not been isolated as completely pure, stable compounds, underscoring the dominance of the Th(IV) oxidation state in thorium bromide chemistry. rsc.org

Advanced Thermodynamic Investigations

Determination of Standard Enthalpies of Formation

The standard enthalpy of formation (ΔfH°₂₉₈) of solid thorium tetrabromide has been determined through solution calorimetry. By measuring the heats of solution of ThBr₄(s) in 1 M-HCl and 6 M-HCl at 298.15 K, researchers calculated the standard heat of formation to be -963.4 ± 1.4 kJ mol⁻¹. rsc.org Another source reports a value of -1226(4) kJ/mol, although this value is more consistent with thorium dioxide and may be a misattribution. pageplace.de

Calorimetric measurements have also been used to determine the standard enthalpies of formation for related complex salts. For instance, the enthalpies of reaction for the formation of A₂ThBr₆(c) from 2ABr(c) and ThBr₄(c) (where A is an alkali metal) have been measured. This has led to the determination of the standard enthalpies of formation for K₂ThBr₆(c) as -1774 kJ mol⁻¹ and for Cs₂ThBr₆(c) as -1826 kJ mol⁻¹. cdnsciencepub.com These values were derived using the known standard enthalpies of formation for the reactant alkali bromides and this compound. cdnsciencepub.com

Table 1: Standard Enthalpies of Formation (ΔfH°₂₉₈) at 298.15 K

Compound Formula ΔfH°₂₉₈ (kJ mol⁻¹)
This compound ThBr₄(s) -963.4 ± 1.4 rsc.org
Potassium hexabromothorate(IV) K₂ThBr₆(c) -1774 cdnsciencepub.com
Cesium hexabromothorate(IV) Cs₂ThBr₆(c) -1826 cdnsciencepub.com

Measurement and Estimation of Standard Entropies and Heat Capacities

The thermodynamic functions for this compound, including entropy and heat capacity, have been calculated as a function of temperature from 298 K up to its melting point by utilizing suitable experimental data. rsc.org The standard entropy (S°) of Th(cr) has been a subject of review, with some assessments suggesting a slight increase from previously accepted values, highlighting the need for new low-temperature specific heat measurements for thorium metal to define this value more precisely. oecd-nea.org

For gaseous this compound, the sublimation entropy has been evaluated from torsion-effusion vapor pressure measurements. aip.org Analysis of these sublimation entropies suggests that, unlike the tetrahedral (Td) symmetry of ThCl₄ and ThF₄, gaseous ThBr₄ likely possesses a distorted tetrahedral structure. aip.orgresearchgate.net

Heat capacity data for thorium compounds, while available, can show considerable scatter at higher temperatures. For related compounds like thorium dioxide (ThO₂), the heat capacity has been determined from 10 to 305 K, and from these data, the enthalpy, entropy, and free energy have been calculated. osti.gov At 298.16 K, the entropy of ThO₂ is reported as 15.593 ± 0.02 cal·deg⁻¹·mol⁻¹. osti.gov

Sublimation Thermodynamics and Gaseous Phase Properties

The sublimation of this compound has been studied to understand its gaseous phase properties. Torsion-effusion vapor pressure measurements have been employed to evaluate the sublimation entropies of thorium tetrahalides. aip.org These studies are crucial for determining the molecular structure and thermodynamic stability of the gaseous species.

The analysis of sublimation entropy for ThBr₄ suggests a departure from the regular tetrahedral (Td) symmetry observed in lighter thorium tetrahalides like ThF₄ and ThCl₄. aip.org This implies that gaseous this compound likely has a distorted tetrahedral structure. aip.orgresearchgate.net Further mass spectrometric studies on the bromination of solid thorium at high temperatures (1500 to 2000 K) have identified lower-valent gaseous species such as ThBr₃, ThBr₂, and ThBr. researchgate.net The study of reaction equilibria involving these species has allowed for the derivation of reaction enthalpies, bond dissociation energies, and standard enthalpies of formation for these gaseous molecules. researchgate.net

Phase Diagram Elucidation

Phase diagrams involving this compound have been investigated to understand its behavior in multicomponent systems, which is particularly relevant for applications in molten salt reactors. osti.gov Thermographic and X-ray phase analyses have been used to construct phase diagrams for binary systems of this compound with alkali metal bromides (MBr, where M = Na, K, Rb, Cs). osti.gov

These studies have revealed the formation of congruently melting compounds with the general formula M₂ThBr₆ for M = K, Rb, and Cs, with melting temperatures of 635 °C, 650 °C, and 680 °C, respectively. osti.gov In the ThBr₄-NaBr system, a compound NaThBr₅ is formed, which decomposes in the solid phase at 356 °C. osti.gov

The investigation of ThBr₄-MBr binary systems has led to the identification and characterization of eutectic points. osti.gov The composition and melting temperatures of these eutectics have been determined through methods like thermographic analysis. osti.gov For example, in the broader context of actinide halide systems for molten salt reactors, eutectic temperatures have been determined for various mixtures, such as the UCl₄-KCl system, which shows eutectics at 360 °C and 560 °C. osti.gov While specific eutectic data for all ThBr₄-MBr systems are mentioned as established, detailed compositions and temperatures for each are not always explicitly provided in the available abstracts. osti.gov

Table 2: Phase Behavior in ThBr₄-MBr Binary Systems

System Compound Formed Melting/Decomposition Temperature (°C)
ThBr₄-NaBr NaThBr₅ 356 (decomposes) osti.gov
ThBr₄-KBr K₂ThBr₆ 635 (melts) osti.gov
ThBr₄-RbBr Rb₂ThBr₆ 650 (melts) osti.gov
ThBr₄-CsBr Cs₂ThBr₆ 680 (melts) osti.gov

High-Temperature Behavior and Stability Studies

This compound is a white solid with a melting point of 679 °C. encyclopedia.pub At high temperatures, it can be purified by sublimation at 600 °C in a vacuum. encyclopedia.pub Like other thorium tetrahalides, it is hygroscopic and reacts with atmospheric moisture at elevated temperatures. encyclopedia.pubwikipedia.org For instance, thorium tetrafluoride reacts with moisture above 500 °C to form the oxyfluoride ThOF₂. encyclopedia.pubwikipedia.org

The high-temperature stability of thorium compounds is a key property for their potential use in nuclear applications. Thorium dioxide (ThO₂), for example, has an exceptionally high melting point of 3300 °C, the highest of all known oxides. mdpi.comwikipedia.org At extremely high temperatures, ThO₂ can convert to the monoxide. wikipedia.org While not as refractory as the oxide, this compound's stability at high temperatures allows for its purification via sublimation and its use in molten salt systems. osti.govencyclopedia.pub Studies on Th-RE (Rare Earth) systems show that thorium metal itself has a high melting point of 1750 °C and undergoes a phase transformation from fcc to bcc at 1360 °C. mdpi.com

Applications in Nuclear Science and Advanced Materials Research Focus

Role in Thorium-Based Nuclear Fuel Cycles

The investigation of thorium compounds, including thorium tetrabromide, is integral to the development of advanced nuclear fuel cycles. ontosight.ai Thorium is considered a potential alternative to uranium for nuclear energy production, primarily because it is more abundant in the Earth's crust and its use in reactors can lead to the production of less long-lived radioactive waste. ontosight.aiiaea.org Research into the chemical and physical properties of thorium halides is crucial for advancing these next-generation nuclear technologies. ontosight.ai

Advanced nuclear fuel cycle concepts are exploring thorium as a fertile material. Unlike uranium, which contains a fissile isotope (U-235), naturally occurring thorium consists almost entirely of the fertile isotope Th-232. uknnl.com This means Th-232 cannot sustain a nuclear chain reaction on its own but can be converted, or bred, into a fissile isotope, Uranium-233 (U-233), upon neutron irradiation. iaea.orguknnl.com This characteristic is the foundation of the thorium fuel cycle, which has the potential to offer a long-term solution to global energy needs due to thorium's abundance and breeding capability. iaea.org Research into thorium compounds is essential to understand their behavior in a reactor environment, with the goal of developing safer, more efficient, and proliferation-resistant nuclear power. ontosight.aithechemicalengineer.com The use of thorium could also significantly reduce the generation of minor actinides like neptunium (B1219326), americium, and curium, which are major contributors to the long-term radiotoxicity of conventional nuclear waste. europhysicsnews.org

The core of the thorium fuel cycle is the breeding of fissile U-233 from fertile Th-232. This process involves a series of nuclear reactions:

A Thorium-232 nucleus absorbs a neutron, becoming Thorium-233 (Th-233). thoriumenergyalliance.com

Th-233 is unstable and rapidly decays (with a half-life of 22.3 minutes) into Protactinium-233 (Pa-233) via beta decay. thoriumenergyalliance.com

Pa-233, in turn, decays more slowly (with a half-life of 27 days) into the fissile isotope Uranium-233. thoriumenergyalliance.com

This bred U-233 can then sustain a nuclear chain reaction, releasing energy. thoriumenergyalliance.comsustainability-directory.com A key feature of the thorium-uranium cycle is the possibility of achieving a breeding ratio greater than one in a thermal neutron spectrum, meaning it can produce more fissile material than it consumes. uknnl.comworld-nuclear.org This is a unique advantage not possible with the uranium-plutonium fuel cycle in thermal reactors. uknnl.com The initial inventory of fissile material required for a thorium-based breeder reactor is also significantly smaller than for a uranium-plutonium fast breeder reactor. europhysicsnews.org

Thorium-Uranium Breeding Process
StepReactionParent IsotopeProduct IsotopeHalf-Life of ProductKey Characteristic
1Neutron CaptureThorium-232Thorium-23322.3 minutesInitiates the breeding cycle. thoriumenergyalliance.com
2Beta DecayThorium-233Protactinium-23327 daysIntermediate decay step. thoriumenergyalliance.com
3Beta DecayProtactinium-233Uranium-233~159,200 yearsProduct is a fissile fuel. thoriumenergyalliance.com

Molten Salt Reactors (MSRs) are an advanced reactor concept where the nuclear fuel is dissolved in a liquid fluoride (B91410) or chloride salt mixture that also acts as the primary coolant. cas.cnwikipedia.org This design offers potential safety advantages, as the fuel is already in a molten state, eliminating the risk of a core meltdown, and the system operates at low pressure. thechemicalengineer.comcas.cn

Thorium is particularly well-suited for MSRs. In a Thorium Molten Salt Reactor (TMSR), thorium fluoride (ThF₄) is typically dissolved in a carrier salt. cas.cnwikipedia.org While research has heavily focused on fluoride salts, the study of other thorium halides, such as this compound, contributes to the fundamental understanding of actinide chemistry in molten salt environments, which is crucial for fuel processing and waste management. ontosight.airesearchgate.net Experiments like the Salt Irradiation Experiment (SALIENT) in the Netherlands are investigating the behavior of fission products within different salt mixtures to improve fuel cleanup processes. thechemicalengineer.com The historic Molten-Salt Reactor Experiment (MSRE) at Oak Ridge National Laboratory used U-233 bred from thorium in other reactors, demonstrating the viability of the fuel cycle in a molten salt medium. wikipedia.orgneimagazine.com

Thorium-Uranium Breeding Concepts

Scintillation and Radiation Detection Research

This compound has been identified as a highly effective scintillator material, a substance that emits light when exposed to ionizing radiation. researchgate.netgoogle.com This property makes it a candidate for use in advanced radiation detectors. Crystals of ThBr₄ are transparent to their own luminescence, a crucial characteristic for efficient light collection in a detector. google.comresearchgate.net

Research has demonstrated that this compound exhibits radioluminescence, the emission of light in response to various forms of ionizing radiation. google.com It produces a characteristic blue light, with an emission spectrum in the range of 3400 to 4800 Å, peaking at approximately 4000 Å. google.comresearchgate.net This response is triggered by high-energy electromagnetic waves like X-rays and gamma rays, as well as by energetic charged particles, including alpha rays, beta rays, protons, and heavy ions. google.comresearchgate.net This broad sensitivity allows ThBr₄ to be used in devices for detecting and measuring the energy of these different types of radiation. google.com The material's intrinsic radioactivity from the thorium decay chain results in a constant background autoluminescence. google.com

Response of this compound to Ionizing Radiation
Radiation TypeInteraction with ThBr₄Resulting EmissionPotential Application
Alpha ParticlesExhibits radioluminescence. google.comBlue light (3400-4800 Å). google.comresearchgate.netCharged particle detection and spectrometry. google.com
Beta ParticlesExhibits radioluminescence. google.comBlue light (3400-4800 Å). google.comresearchgate.netCharged particle detection and spectrometry. google.com
Gamma RaysExhibits radioluminescence. google.comBlue light (3400-4800 Å). google.comresearchgate.netNuclear energy spectrometry. google.com
X-raysExhibits radioluminescence. google.comBlue light (3400-4800 Å). google.comresearchgate.netElectromagnetic radiation detection. google.com
ProtonsExhibits radioluminescence. google.comBlue light (3400-4800 Å). google.comresearchgate.netCharged particle detection. google.com
Heavy IonsExhibits radioluminescence. google.comBlue light (3400-4800 Å). google.comresearchgate.netCharged particle detection. google.com
Neutrons (Thermal & Fast)Component elements react via neutron activation and fission. google.comNot specified as light, but reaction occurs.Neutron flux detection. google.comresearchgate.net

A key advantage of this compound is its exceptional resistance to damage from ionizing radiation. researchgate.net This high radioresistance makes it a durable material for detectors that must operate in intense radiation fields, where other materials might degrade quickly. researchgate.net The good performance of ThBr₄ when exposed to energetic radiation underpins its potential use not only as a radiation detector but also as a target detector for nuclear reactions and as a converter of nuclear energy into luminous energy. researchgate.net

Potential as Radiation Detector and Target Detector for Nuclear Reactions

Host Matrix for High-Resolution Spectroscopy of Actinide Ions

This compound serves as an important host matrix for the high-resolution spectroscopic study of other actinide and lanthanide ions. researchgate.net Its crystalline structure provides a suitable environment to isolate and examine the electronic structure of dopant ions. researchgate.net Because thorium itself in the +4 oxidation state has no 5f electrons, its lattice provides a clear background against which the spectral properties of embedded actinide ions, such as Pa⁴⁺ or U⁴⁺, can be precisely measured. researchgate.net

Researchers have utilized ThBr₄ single crystals for optical and electron paramagnetic resonance (EPR) spectroscopy to investigate the energy levels and electronic states of these elements. researchgate.net For example, the absorption and emission spectra of uranium-doped ThBr₄ (U⁴⁺:ThBr₄) have been analyzed to determine the crystal field parameters of the U⁴⁺ ion. researchgate.net The transparency of ThBr₄ crystals is a significant advantage for these optical studies. The research program involving ThBr₄ as a host has been instrumental in building a comparative understanding of the 5f elements.

Advanced Analytical Techniques Employed in Thorium Tetrabromide Research

X-ray Diffraction (Powder and Single-Crystal)

X-ray diffraction (XRD) has been fundamental in determining the crystal structure and phase behavior of thorium tetrabromide. The compound is known to exist in at least two polymorphs at different temperatures, the low-temperature α-form and the high-temperature β-form. wikipedia.org

Early powder XRD studies established that the common form of ThBr₄ is isostructural with thorium tetrachloride (ThCl₄). osti.gov It crystallizes in a body-centered tetragonal lattice. osti.gov Single-crystal X-ray diffraction has provided more precise structural parameters. The β-form, stable at room temperature, belongs to the space group I4₁/amd (No. 141). osti.govnist.gov In this structure, each thorium atom is coordinated to eight bromide atoms, forming a distorted dodecahedron. nist.gov There are two distinct Th-Br bond distances. nist.gov

The α-polymorph, which is stable at higher temperatures, has been assigned the space group I4₁/a (No. 88). dtic.mil A rerefinement of the α-ThBr₄ crystal structure resulted in higher precision lattice parameters and atomic coordinates. dtic.mil Below 95 K, ThBr₄ undergoes a phase transition to a displacively modulated incommensurate structure, which has been investigated by both X-ray and neutron diffraction. capes.gov.br Powder X-ray diffraction has also been used to confirm the identity and purity of ThBr₄ synthesized via various methods. d-nb.inforesearchgate.net

Interactive Table 1: Crystallographic Data for this compound Polymorphs Click on the headers to sort the data.

Polymorph Space Group a (Å) c (Å) Th-Br Bond Distances (Å) Reference
β-ThBr₄ I4₁/amd 8.945 7.930 2.88 (x4), 3.12 (x4) osti.govnist.gov
α-ThBr₄ I4₁/a 6.7068 13.5792 2.9100 (x4), 3.0107 (x4) dtic.mil

Photoelectron Spectroscopy (XPS, UPS)

Photoelectron spectroscopy, including both X-ray (XPS) and ultraviolet (UPS) techniques, has been instrumental in elucidating the electronic structure of this compound. These studies provide insights into core-level binding energies and the valence band structure.

XPS studies have focused on the Th 4f core levels. The spectra show 'shake-up' satellites which are attributed to a valence-to-conduction band transition, a process involving ligand-to-metal charge transfer. wikipedia.org The electronic structure of ThBr₄ has been compared to that of other thorium tetrahalides like ThF₄ and ThCl₄ through these spectroscopic methods. wikipedia.org

Gas-phase UPS using He(I) and He(II) radiation has been used to probe the valence electronic structure. d-nb.info For ThBr₄, eight bands were observed and interpreted as ionizations from the five Br 4p symmetry orbitals, assuming a tetrahedral geometry in the gas phase. d-nb.info Spin-orbit coupling causes splitting in three of these bands. d-nb.info The first vertical ionization energy for ThBr₄ was measured to be 10.92 ± 0.03 eV. capes.gov.br These experimental results are generally supported by relativistic density functional calculations. d-nb.info

Optical Absorption and Emission Spectroscopy

Optical absorption and emission spectroscopy are powerful tools for investigating the electronic transitions and luminescent properties of this compound. ThBr₄ itself is a subject of interest due to its intrinsic radioluminescence. d-nb.inforesearchgate.net It emits blue light, with a maximum around 400 nm, when excited by ultraviolet, X-ray, or gamma radiation. researchgate.net

The electronic structure, particularly the transition from the valence band (composed mainly of Br 4p orbitals) to the conduction band (Th 6d and 5f orbitals), has been studied using optical absorption spectroscopy. wikipedia.org The findings from absorption spectra correlate well with the electronic processes identified by XPS. wikipedia.org

Furthermore, ThBr₄ serves as a host crystal for studying the spectroscopy of actinide ions. The absorption and emission spectra of tetravalent uranium (U⁴⁺) doped into ThBr₄ single crystals have been extensively investigated. researchgate.netgoogle.com These studies have revealed a continuous distribution of U⁴⁺ sites within the incommensurate phase of ThBr₄ below 95 K. researchgate.net The analysis of the absorption and emission spectra of U⁴⁺ in the α-ThBr₄ polymorph allowed for the determination of crystal field parameters. google.com

Raman and Far-Infrared Spectroscopy

Vibrational spectroscopy, specifically Raman and far-infrared (FIR) spectroscopy, provides crucial information about the lattice dynamics and structural symmetry of this compound.

Raman scattering studies performed at room temperature have assigned the observed spectral lines based on a D₄ₕ factor group analysis, consistent with the known crystal structure. capes.gov.br Supporting matrix isolation infrared experiments have measured the T₂ stretching mode of ThBr₄ at 230 ± 2 cm⁻¹, which is consistent with an effective tetrahedral geometry for the molecule in the gas phase. d-nb.info

Crucially, the temperature dependence of Raman spectra led to the discovery of a phase transition in ThBr₄ at 95 K. capes.gov.br Below this temperature, the splitting of the strongest E₉ symmetry mode indicates a lowering of the crystal symmetry, confirming the transition to the incommensurate phase. capes.gov.br

Mass Spectrometry (e.g., High-Temperature Gaseous Equilibria)

High-temperature mass spectrometry has been employed to study the vaporization and decomposition of this compound and to determine the thermodynamic properties of gaseous thorium bromide species.

In studies of the bromination of thorium metal at high temperatures (1500 to 2000 K), mass spectrometry identified the gaseous lower-valent species ThBr₃, ThBr₂, and ThBr. capes.gov.br By studying the reaction equilibria over a wide temperature range, researchers have derived reaction enthalpies, bond dissociation energies, and standard enthalpies of formation for these species. capes.gov.br Torsion–effusion vapor pressure measurements, combined with mass spectrometry, have been used to evaluate the sublimation entropy of ThBr₄, which suggests a distorted tetrahedral structure for the gaseous molecule. capes.gov.br

Thermographic and X-ray Phase Analysis

Thermographic techniques, such as differential thermal analysis (DTA), coupled with X-ray phase analysis, are essential for identifying phase transitions and determining their characteristics.

For this compound, these methods have confirmed the existence of two primary polymorphs. The transition from the low-temperature α-form to the high-temperature β-form occurs at 426 °C (699 K). wikipedia.org However, the β-phase can often persist below this transition temperature. wikipedia.org DTA has been used in conjunction with X-ray powder diffraction and other analyses to study various thorium compounds. researchgate.net

A significant finding from multiple analytical techniques, including Raman spectroscopy and X-ray diffraction, is the discovery of a displacive phase transition at a much lower temperature of 95 K. capes.gov.br This transition is to an incommensurate modulated structure. The nature of this structural instability is believed to be related to the electronic structure, specifically the mixing of occupied and vacant molecular orbitals, which can be considered a cooperative second-order Jahn-Teller effect. osti.gov

Interactive Table 2: Phase Transition Temperatures for this compound Click on the headers to sort the data.

Transition Temperature (K) Temperature (°C) Phase Change Technique(s) Reference
Polymorphic 699 ± 5 426 ± 5 α ↔ β DTA, XRD wikipedia.orgdtic.mil
Incommensurate 95 -178 Normal ↔ Modulated Raman, XRD, Neutron Diffraction capes.gov.br

Guided Ion Beam Tandem Mass Spectrometry

Guided ion beam tandem mass spectrometry (GIBMS) is a sophisticated technique used to study the kinetic energy dependence of ion-molecule reactions in the gas phase. This method allows for the direct measurement of key thermodynamic data, such as bond dissociation energies.

While direct studies on ThBr₄ using GIBMS are not prominent in the search results, the technique has been extensively applied to the thorium cation (Th⁺). For instance, the reactions of Th⁺ with molecules like N₂, NO, H₂O, and CF₄ have been investigated. These studies provide precise thermodynamic information, such as the bond dissociation energy of ThN⁺ (6.51 ± 0.08 eV). The insights gained from the reactivity and bonding of the bare thorium cation are fundamental to understanding the chemistry of its compounds, including the tetrabromide. The technique is powerful because it can probe endothermic reactions and does not require prior knowledge of the product's molecular parameters.

Chemical Vapor Transport for Crystal Growth

Chemical Vapor Transport (CVT) is a significant technique in materials science for the synthesis and growth of high-purity single crystals of solid-state compounds. The process involves the use of a gaseous transport agent to volatilize a solid material at a specific temperature in a sealed, evacuated ampoule. This gaseous mixture then migrates along a temperature gradient to a cooler region of the ampoule, where the reverse chemical reaction occurs, leading to the deposition of the solid in a crystalline form. This method is particularly advantageous for compounds that have low vapor pressures or decompose at their melting points, making conventional melt growth techniques challenging.

In the context of this compound (ThBr₄) research, CVT has been employed as a crucial step for purification and the growth of crystals suitable for further analysis. The technique facilitates the separation of the desired thorium halide from less volatile starting materials or byproducts, yielding a product of high purity in the form of crystals or crystalline aggregates.

Detailed Research Findings

Research into the synthesis of pure thorium(IV) halides has led to the development of a facile, lab-scale method that incorporates an in situ chemical vapor transport step. This approach avoids the use of thorium metal, which is often scarce, and circumvents contamination issues associated with other reactants.

One notable method involves the reaction of thorium dioxide (ThO₂) with aluminum tribromide (AlBr₃). In this process, the reactants are sealed in an evacuated silica (B1680970) ampoule and heated. The initial reaction produces this compound, which is then transported along a temperature gradient for purification and crystallization. While specific studies focusing solely on optimizing the crystal growth of ThBr₄ via CVT are not extensively detailed in the public domain, the principles can be understood from the synthesis protocols and from analogous actinide halide systems.

The general reaction for the synthesis and subsequent transport can be represented as:

3 ThO₂(s) + 4 AlBr₃(g) → 3 ThBr₄(g) + 2 Al₂O₃(s)

The gaseous ThBr₄ is then transported from the hotter source zone to the cooler sink zone, where it crystallizes. An excess of the aluminum halide often serves as the transport agent.

While detailed parameters for ThBr₄ are not always explicitly published, data from the synthesis of related uranium and thorium halides by CVT provide insight into the typical conditions used. For instance, in the synthesis of UBr₄, a similar process is employed with a defined temperature gradient.

Table 1: Example of CVT Parameters for an Analogous Actinide Tetrabromide (UBr₄)

ParameterValue
Starting MaterialsUO₂, AlBr₃
Initial Reaction Temperature250°C
Initial Reaction Time12 hours
Source Temperature (T₂)350°C
Sink Temperature (T₁)230°C
Transport AgentAlBr₃ (excess)

This data is for the synthesis of UBr₄ and serves as an illustrative example of the conditions that can be applied in actinide halide CVT processes. researchgate.net

For thorium halides, a study on the synthesis of ThI₄ using a similar CVT method from ThO₂ and AlI₃ provides further relevant data.

Table 2: Experimental Parameters for CVT of Thorium Tetraiodide (ThI₄)

ParameterValue
Source Temperature (T₂)723 K (450°C)
Sink Temperature (T₁)623 K (350°C)
Ampoule Length13 cm
ProductCanary yellow crystals

This data for the related thorium halide ThI₄ highlights a typical temperature gradient used in the CVT of these compounds. iucr.org

The resulting this compound from such CVT processes is typically obtained as a high-purity, crystalline solid. The crystals can then be used for detailed structural analysis, such as single-crystal X-ray diffraction, to determine precise lattice parameters and atomic coordinates. For instance, single crystals of α-ThBr₄ have been obtained as a side product from the reaction of β-ThBr₄ with CuBr at 753 K, followed by a slow cooling process that allows for crystal growth. nih.gov While this is not a classic CVT setup with a spatial temperature gradient, it relies on the principle of crystallization from a high-temperature phase.

The success of the CVT method depends on several factors, including the choice of transport agent, the temperature gradient between the source and the sink, and the total pressure within the sealed ampoule. mpg.de These parameters influence the transport rate and the quality of the resulting crystals. For this compound, the use of excess aluminum tribromide in the synthesis from thorium dioxide serves the dual purpose of a reactant and a transport agent, facilitating the formation of pure ThBr₄ crystals. researchgate.net

Perspectives and Future Directions in Thorium Tetrabromide Research

Unexplored Phase Behavior and Low-Temperature Structures

Thorium tetrabromide is known to exist in two principal polymorphic forms at different temperatures: a low-temperature α-phase and a high-temperature β-phase. wikipedia.org The transition from the α to the β form occurs at approximately 420-426°C. wikipedia.orgencyclopedia.pub While the crystal structures of both polymorphs have been studied, with the β-form being metastable at room temperature, there remains much to be explored regarding their phase behavior, particularly at low temperatures. wikipedia.orgnih.gov

The α-ThBr₄ possesses a tetragonal crystal structure with the space group I4₁/a, isotypic with α-ThCl₄. nih.govresearchgate.net The β-ThBr₄ also has a tetragonal structure but with the space group I4₁/amd. wikipedia.org A rerefinement of the α-ThBr₄ crystal structure has provided more precise lattice parameters and atomic coordinates. nih.govresearchgate.net

Key Research Areas:

Low-Temperature Phase Transitions: Studies have noted the existence of a low-temperature form of this compound below -203°C, which is described as having a complex structure. wikipedia.org Further investigation into the precise nature of this and potentially other low-temperature phase transitions is a critical area for future research.

Incommensurate Structures: X-ray and neutron diffraction studies have revealed an incommensurate structural transition in β-ThBr₄, an area that warrants more detailed investigation to understand the underlying physics. materialsproject.org

Pressure-Dependent Studies: The behavior of ThBr₄ under high-pressure conditions is largely uncharted territory. Such studies could reveal novel phases with unique properties.

A study on the absorption and emission spectra of uranium-doped α-ThBr₄ at 4.2 K has provided insights into its electronic structure at low temperatures. researchgate.netjournaldephysique.org This type of spectroscopic analysis on pure ThBr₄ at various low temperatures could further elucidate its structural and electronic behavior. The interrelation between the structural instability and the electronic structure of this compound, particularly the phase transformation at 95 K, has been considered as a cooperative Jahn-Teller effect, suggesting a rich field for further theoretical and experimental exploration. osti.gov

Advanced Computational Modeling for Predictive Understanding

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting and understanding the properties of actinide compounds. rsc.orgsouthampton.ac.uk For thorium tetrahalides, including ThBr₄, DFT studies have been employed to optimize equilibrium geometries and calculate harmonic frequencies. rsc.orgsouthampton.ac.uk

Future Computational Research Directions:

Benchmarking and Method Development: While DFT has been applied to ThX₄ molecules, there is a need to benchmark various functionals and basis sets to improve the accuracy of predictions for properties like vibrational frequencies, for which experimental data on ThBr₄ is lacking. rsc.orgsouthampton.ac.uk

Modeling of Excited States and Spectra: Advanced computational methods can be used to model the electronic excited states and predict spectroscopic properties, which can then be compared with experimental data to refine theoretical models.

Surface Chemistry and Reactivity: DFT calculations can provide insights into the surface chemistry of ThBr₄, which is crucial for understanding its behavior in catalytic applications and its interactions with other materials.

Thermochemical Properties: Predicting thermodynamic properties like enthalpy of formation and Gibbs free energy through computational means is essential for modeling its role in processes like the thorium fuel cycle.

Computational studies on thorium-containing compounds have shown that the inclusion of relativistic effects is crucial for accurate predictions. illinois.edu The development of more sophisticated models that can accurately account for these effects in ThBr₄ will be vital for a predictive understanding of its behavior.

Novel Synthetic Routes and Nanoscale Architectures

The conventional synthesis of this compound involves the reaction of thorium dioxide with bromine and carbon at high temperatures (800-900°C) or the direct reaction of thorium metal with bromine. wikipedia.orgencyclopedia.pub Other methods include the reaction of thorium hydroxide (B78521) with hydrobromic acid, though this can lead to oxybromide contamination. encyclopedia.pubwikipedia.org Purification can be achieved through sublimation. encyclopedia.pub

Future Synthetic and Nanomaterial Research:

Facile and Pure Synthesis: A more recent, facile, lab-scale synthesis involves the reaction of ThO₂ with AlBr₃ followed by in situ chemical vapor transport, yielding high-purity crystals. researchgate.net Further development of such lower-temperature, higher-purity synthetic routes is a key objective.

Synthesis of Nanomaterials: The synthesis of nanostructured actinide oxides like ThO₂ has been explored, for instance, by using covalent organic frameworks as templates to create sub-3 nm nanoparticles. nih.govescholarship.org Similar template-based or other bottom-up approaches could be developed for synthesizing ThBr₄ nanoparticles, nanowires, or other nanoscale architectures.

Characterization of Nanomaterials: The structural and electronic properties of actinide oxide nanoparticles have been shown to differ from their bulk counterparts, particularly at the surface. nih.govescholarship.org A detailed characterization of ThBr₄ nanostructures would be essential to understand how size and morphology influence their properties.

Solvent-Free Synthesis: Investigating solvent-free methods for preparing thorium halides can provide access to highly pure, crystalline materials for further study. researchgate.net

The development of ThBr₄ nanomaterials could open up new applications in catalysis and materials science, leveraging the high surface area and quantum confinement effects inherent to nanoscale architectures. bsu.edu

Specialized Applications in Actinide Chemistry and Materials Science

This compound serves as a significant compound in the study of actinide chemistry and as a precursor for the synthesis of other thorium compounds. ontosight.ai Its reactivity is characteristic of actinide halides, making it a useful starting material for further chemical transformations. ontosight.ai

Potential Future Applications:

Precursor for Organometallic and Coordination Complexes: ThBr₄ can be used to synthesize a variety of thorium-containing complexes. For example, it reacts with triphenylphosphine (B44618) oxide to form a 1:3 complex. rsc.orgrsc.org It is also a potential starting material for synthesizing novel organometallic thorium compounds, an area of actinide chemistry that continues to reveal unique bonding and reactivity. nih.govescholarship.org

Scintillation Detectors: this compound has been found to exhibit fluorescence and radioluminescence, emitting blue light in response to various forms of radiation, including UV, X-rays, gamma rays, and charged particles. google.com This property makes it a candidate for use in radiation detectors and dosimeters. google.com Doping ThBr₄ with other fluorescent elements from the lanthanide or actinide series could further enhance its scintillation properties. google.com

Catalysis: While not extensively studied for this purpose, the unique electronic structure of thorium compounds suggests potential catalytic activity. Research into the catalytic properties of ThBr₄, particularly in nanostructured forms, could be a fruitful area of investigation.

Advanced Optical Materials: The unique electronic transitions in actinide compounds can lead to interesting optical properties. Further investigation of the linear and non-linear optical properties of ThBr₄ could reveal potential for applications in photonics and frequency conversion. google.comacs.org

Integration with Broader Thorium Fuel Cycle Advancements

The primary driver for much of the research into thorium compounds is the potential of the thorium fuel cycle as an alternative to the uranium-plutonium cycle. ontosight.aiwikipedia.org Thorium is more abundant than uranium, and its use in reactors could lead to the production of less long-lived radioactive waste. ontosight.aiiaea.org

Role of ThBr₄ in the Thorium Fuel Cycle:

Molten Salt Reactors (MSRs): Thorium halides are key components in some designs of Molten Salt Reactors. world-nuclear.orgwikipedia.org In a Liquid Fluoride (B91410) Thorium Reactor (LFTR), for instance, thorium is introduced into the molten salt coolant, often as a fluoride salt (ThF₄). world-nuclear.orgstanford.edu While fluorides are more commonly discussed, the properties of other halides like ThBr₄ in molten salt environments are also of interest for pyrochemical reprocessing and fuel salt chemistry.

Pyrochemical Reprocessing: Pyrochemical processing, or pyroprocessing, is a high-temperature method for reprocessing used nuclear fuel. It involves dissolving the fuel in a molten salt electrolyte. The chemistry of thorium halides in these molten salt systems is crucial for developing efficient separation techniques for actinides and fission products.

Fuel Synthesis: this compound can serve as a precursor for the synthesis of thorium-based nuclear fuels, such as thorium dioxide (ThO₂) or thorium carbide (ThC). aps.org Understanding its conversion chemistry is important for developing efficient fuel fabrication processes.

The successful implementation of the thorium fuel cycle relies on a comprehensive understanding of the chemical and physical properties of all relevant thorium compounds, including the halides. oecd-nea.orgiaea.org Future research into ThBr₄ will undoubtedly contribute to the broader advancement of thorium-based nuclear technologies.

Q & A

Q. How can researchers synthesize high-purity thorium tetrabromide (ThBr4) crystals for structural studies?

Q. What structural characteristics make ThBr4 suitable for spectroscopic studies of doped rare-earth ions?

Methodological Answer: ThBr4 adopts a tetragonal crystal lattice (D2d symmetry), providing a well-defined coordination environment for substituted ions like Pr<sup>3+</sup>. Researchers should:

  • Use single-crystal X-ray diffraction to confirm lattice parameters (e.g., a = 8.92 Å, c = 7.85 Å).
  • Analyze site symmetry via ligand-field theory to predict splitting of dopant ion energy levels .

Q. How should researchers design experiments to characterize ThBr4's thermal stability?

Methodological Answer: Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres can assess decomposition pathways. Key considerations:

  • Heating rates ≤5°C/min to avoid kinetic masking of phase transitions.
  • Validation via in-situ X-ray diffraction to correlate mass loss with structural changes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for rare-earth-doped ThBr4?

Q. How can researchers optimize ThBr4 as a host matrix for tetravalent actinide ions?

Methodological Answer: ThBr4's compatibility with actinides (e.g., U<sup>4+</sup>) relies on charge compensation mechanisms. Advanced approaches include:

  • Co-doping with aliovalent ions (e.g., Na<sup>+</sup>) to stabilize U<sup>4+</sup> substitution.
  • Using EXAFS to quantify local structural distortions around dopant sites .

Q. What methodologies validate the reproducibility of ThBr4 synthesis across research groups?

Methodological Answer: Interlaboratory validation requires:

  • Standardized protocols for inert-atmosphere handling.
  • Round-robin testing with shared precursor batches.
  • Statistical analysis of lattice parameter variances (e.g., ANOVA) to identify process-sensitive variables .

Methodological Frameworks

How to formulate a research question on ThBr4’s electronic properties?

Guidelines:

  • Narrow the scope: "How does D2d symmetry influence the 5f-orbital splitting in ThBr4?"
  • Align with theoretical frameworks (e.g., ligand-field theory) and prior experimental data .
  • Ensure testability via spectroscopy (e.g., Raman, UV-Vis-NIR) .

Q. What criteria assess the feasibility of a ThBr4-related research proposal?

Checklist:

  • Objectives must specify measurable outcomes (e.g., "Determine ThBr4’s phonon density of states using inelastic neutron scattering").
  • Methodology should address material limitations (e.g., hygroscopicity) and mitigation strategies .

Data Management and Reproducibility

Q. How to design a data management plan for ThBr4 studies?

Recommendations:

  • Archive raw diffraction files (e.g., .cif) in repositories like ICSD.
  • Document synthesis conditions (temperature, atmosphere) in machine-readable formats (e.g., JSON) .

Q. What steps ensure reproducibility in ThBr4 doping experiments?

Protocol:

  • Publish detailed crystal growth parameters (e.g., temperature gradients, dopant concentrations).
  • Share characterization datasets (e.g., XRD, SEM-EDS) via open-access platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.